molecular formula C26H22N2O3 B2838798 (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 317814-65-6

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2838798
CAS No.: 317814-65-6
M. Wt: 410.473
InChI Key: QKXCRZKFLOZNRP-WUKNDPDISA-N
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Description

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of benzylamine and phenylacetic acid derivatives, followed by cyclization using reagents like acetic anhydride and catalysts such as p-toluenesulfonic acid. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistent quality and efficiency. Solvent extraction and crystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzyl or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes like cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: A closely related compound with slight structural variations.

    2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Lacks the benzyl group, leading to different chemical properties.

    3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Further simplified structure with unique reactivity.

Uniqueness

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-benzyl-2-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-25-23-22(17-16-19-10-4-1-5-11-19)28(21-14-8-3-9-15-21)31-24(23)26(30)27(25)18-20-12-6-2-7-13-20/h1-17,22-24H,18H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXCRZKFLOZNRP-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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